What is Tetradecabromo-1,4-diphenoxybenzene?
What is Tetradecabromo-1,4-diphenoxybenzene?
An In-Depth Technical Guide to Tetradecabromo-1,4-diphenoxybenzene: Properties, Synthesis, and Environmental Considerations
Executive Summary
Tetradecabromo-1,4-diphenoxybenzene (TeDB-DiPhOBz) is a heavily brominated organic compound primarily utilized as a flame retardant. As a member of the brominated flame retardant (BFR) class of chemicals, it is engineered to reduce the flammability of consumer and industrial products. While effective in fire prevention, its environmental persistence, potential for long-range transport, and the formation of potentially toxic breakdown products have made it a subject of significant scientific scrutiny. This guide provides a comprehensive technical overview of TeDB-DiPhOBz, detailing its chemical properties, a plausible synthetic route, its mechanism of action as a flame retardant, and state-of-the-art analytical methodologies for its detection. Furthermore, it critically examines the compound's environmental fate, metabolic pathways, and the associated toxicological concerns, offering a holistic perspective for researchers and professionals in the chemical and environmental sciences.
Introduction to Tetradecabromo-1,4-diphenoxybenzene (TeDB-DiPhOBz)
Tetradecabromo-1,4-diphenoxybenzene is a synthetic, high-production-volume chemical belonging to the broader category of polybrominated diphenyl ethers (PBDEs) and related compounds.[1] These substances are additive flame retardants, meaning they are physically mixed into polymers rather than chemically bonded.[2] They are valued for their efficacy in interrupting the combustion cycle at a chemical level.[3] TeDB-DiPhOBz has been a major component of commercial flame retardant mixtures, such as SAYTEX 120.[4]
The primary concern surrounding TeDB-DiPhOBz stems from its environmental behavior. Due to its chemical stability and hydrophobicity, it is persistent in the environment and prone to bioaccumulation.[5] Of particular interest is its photolytic degradation, whereby exposure to sunlight breaks the molecule down into lower-brominated, and potentially more bioavailable and toxic, congeners.[4][6] These degradation products are precursors to methoxylated and hydroxylated metabolites that have been detected in wildlife, indicating environmental transformation and uptake into the food web.[7]
Physicochemical Properties and Molecular Structure
The defining characteristic of TeDB-DiPhOBz is its high degree of bromination, which contributes to its high molecular weight and efficacy as a flame retardant. Its key identifiers and computed properties are summarized in the table below.
| Property | Value | Source(s) |
| IUPAC Name | 1,2,3,4,5-pentabromo-6-[2,3,5,6-tetrabromo-4-(2,3,4,5,6-pentabromophenoxy)phenoxy]benzene | [8] |
| Synonyms | Perbromo-1,4-diphenoxybenzene, SAYTEX 120, BT-120 | [9] |
| CAS Number | 58965-66-5 | [9][10] |
| Molecular Formula | C₁₈Br₁₄O₂ | [8][9] |
| Molecular Weight | ~1366.8 g/mol | [8][9] |
| InChIKey | YMIUHIAWWDYGGU-UHFFFAOYSA-N | [8][10] |
The molecular structure consists of a central tetrabrominated benzene ring linked via ether bonds to two pentabrominated phenyl rings.
Synthetic Strategy: The Ullmann Condensation Approach
The synthesis of polybrominated diphenyl ethers is typically achieved via the Ullmann condensation reaction.[11][12] This copper-catalyzed reaction forms an ether linkage between an aryl halide and an alcohol or phenol.[11][13] For a highly substituted, symmetrical molecule like TeDB-DiPhOBz, a plausible and efficient strategy involves the condensation of two equivalents of a pentabromophenoxide salt with one equivalent of hexabromobenzene, where four of the bromine atoms on the central ring are sufficiently activated for substitution.
Representative Experimental Protocol (Hypothetical)
The causality behind this experimental design lies in creating the necessary reactive species in a suitable environment for the copper-catalyzed coupling to occur.
-
Deprotonation: Pentabromophenol is treated with a base (e.g., potassium carbonate) to generate the more nucleophilic pentabromophenoxide anion. This is a crucial activation step.
-
Reaction Setup: A reaction vessel is charged with hexabromobenzene, the in situ generated pentabromophenoxide, a copper(I) catalyst (such as CuI), and a high-boiling polar aprotic solvent (like N-methylpyrrolidone, NMP) to solubilize the reactants and facilitate the high reaction temperatures required.[11]
-
Inert Atmosphere: The vessel is purged with an inert gas (e.g., nitrogen or argon) to prevent oxidation of the copper catalyst and other side reactions at elevated temperatures.
-
Thermal Conditions: The mixture is heated to a high temperature (typically >150-200°C) for several hours to overcome the activation energy of the C-O bond formation.[11] The high level of steric hindrance from the bromine atoms necessitates these harsh conditions.
-
Workup and Purification: Upon completion, the reaction mixture is cooled and filtered to remove inorganic salts. The product is then precipitated by adding the reaction mixture to a non-solvent like methanol or water. Purification is typically achieved by recrystallization from a suitable high-boiling solvent (e.g., dichlorobenzene) to yield the final product.
This self-validating protocol ensures the generation of the nucleophile and provides the necessary catalytic and thermal environment for the sterically hindered coupling reaction to proceed to completion.
Application and Mechanism of Action as a Flame Retardant
TeDB-DiPhOBz functions as a flame retardant by interfering with the chemical reactions of combustion in the gas phase.[3] The process is initiated by the high temperatures of a fire, which break the C-Br bonds in the molecule.
The key steps are:
-
Thermal Decomposition: Heat from the incipient fire causes the TeDB-DiPhOBz to decompose, releasing bromine radicals (Br•) into the gas phase near the flame front.
-
Radical Quenching: In the gas phase, the combustion process is a radical chain reaction involving highly reactive species like hydrogen (H•) and hydroxyl (OH•) radicals. The released bromine radicals are highly effective at trapping these combustion radicals.[3][14]
-
Inhibition of Combustion: By converting the highly reactive H• and OH• radicals into less reactive species (HBr) and regenerating Br•, the exothermic processes that sustain the flame are interrupted. This cools the system and can extinguish the fire.
Analytical Protocols for Environmental Monitoring
The detection of TeDB-DiPhOBz and its breakdown products in environmental matrices like sediment is critical for exposure assessment. The following protocol is based on a validated method for sediment analysis.[6]
Step-by-Step Methodology
-
Sample Preparation: Sediment samples are freeze-dried (lyophilized) to remove water and then homogenized to ensure uniformity.
-
Internal Standard Spiking: A known amount of a labeled surrogate standard (e.g., ¹³C-labeled TeDB-DiPhOBz, if available) is added to the sample to correct for analytical losses during extraction and cleanup. This is a cornerstone of a self-validating system.
-
Extraction: The sample is extracted using an Accelerated Solvent Extraction (ASE) system with a solvent mixture such as dichloromethane and hexane. This technique uses elevated temperature and pressure to achieve rapid and efficient extraction of the target analytes.
-
Cleanup - Step 1 (Macromolecule Removal): The crude extract is subjected to Gel Permeation Chromatography (GPC) to remove large molecules like lipids that can interfere with the analysis.
-
Cleanup - Step 2 (Fractionation): The extract is further purified using activated silica gel chromatography. This step separates the analytes from other co-extracted compounds based on polarity, yielding a cleaner sample for injection.
-
Instrumental Analysis: The final extract is analyzed by High-Performance Liquid Chromatography coupled to a Quadrupole Time-of-Flight Mass Spectrometer with an Atmospheric Pressure Photoionization source operating in negative mode (HPLC-APPI(-)-QTOF-MS).[6]
-
HPLC: Separates TeDB-DiPhOBz from its various lower-brominated degradation products.
-
APPI(-): A soft ionization technique suitable for compounds like PBDEs.
-
QTOF-MS: Provides high-resolution mass data, enabling confident identification and accurate quantification of the target compounds.[6]
-
Environmental Fate and Biotransformation
The primary transformation pathway for TeDB-DiPhOBz in the environment is photolytic degradation. Once its breakdown products enter the food web, they can be further metabolized.
Photolytic Degradation
When exposed to UV radiation in sunlight, TeDB-DiPhOBz undergoes stepwise reductive debromination.[4] This process follows first-order kinetics, with half-lives varying significantly depending on the light source and medium, ranging from minutes in natural sunlight (in solution) to much slower rates for the neat powder.[4] This degradation leads to a complex mixture of polybrominated-diphenoxybenzenes (PB-DiPhOBzs) with fewer bromine atoms.[6][7]
Metabolism
-
Parent Compound: In vitro studies using herring gull and rat liver microsomes show that the parent TeDB-DiPhOBz molecule is highly resistant to metabolism, with no significant depletion observed after incubation.[7] This is likely due to the extensive bromination hindering enzymatic access.
-
Degradation Products: In contrast, the lower-brominated photolytic products (e.g., Br₄- to Br₈-PB-DiPhOBzs) are substrates for metabolism.[7] These compounds are converted to hydroxylated metabolites (OH-PB-DiPhOBzs) via cytochrome P450 (CYP) enzymes.[15] These hydroxylated metabolites are believed to be the precursors to the methoxylated (MeO-) PB-DiPhOBzs that have been identified in herring gull eggs from the Great Lakes, confirming this environmental transformation pathway.[7]
Toxicological Profile and Hazard Assessment
Direct toxicological data for TeDB-DiPhOBz is limited.[16] However, the hazard profile can be inferred from the broader class of BFRs and the known effects of its metabolites.[17]
-
Persistence and Bioaccumulation: Like other highly brominated compounds, TeDB-DiPhOBz is persistent. Its degradation products are also persistent and have been shown to accumulate in wildlife.
-
Endocrine Disruption: A significant concern for BFRs and their hydroxylated metabolites is their potential to interfere with the endocrine system.[18][19] Specifically, hydroxylated PBDEs have been shown to bind to thyroid hormone transport proteins and receptors, potentially disrupting thyroid hormone homeostasis, which is critical for neurodevelopment.[20]
-
Developmental Neurotoxicity: Exposure to some BFRs during critical windows of development has been linked to adverse neurological outcomes in animal studies.[17]
-
Dioxin-Like Toxicity: While TeDB-DiPhOBz itself may not be a potent activator, studies on the photolytic products of the related decabromodiphenyl ether (BDE-209) have shown the formation of brominated and mixed bromo/chloro-dioxins and furans, which are highly toxic.[21] The photoproducts of TeDB-DiPhOBz have also been shown to induce CYP1A enzymes, a response indicative of activation of the aryl hydrocarbon receptor (AhR) pathway, which is associated with dioxin-like toxicity.[21]
Regulatory Context
TeDB-DiPhOBz is listed on numerous international chemical inventories, including the US EPA's Toxic Substances Control Act (TSCA) inventory and Europe's ECHA database.[8] While some of the most well-studied BFRs (like PentaBDE and OctaBDE) have been banned or severely restricted under the Stockholm Convention on Persistent Organic Pollutants, TeDB-DiPhOBz is not currently listed.[1][5] However, the ongoing scrutiny of BFRs as a class means that its regulatory status may evolve as more environmental and toxicological data become available.
Conclusion and Future Research Directions
Tetradecabromo-1,4-diphenoxybenzene is an effective flame retardant whose utility is counterbalanced by significant environmental concerns. Its persistence and, more importantly, its degradation into more bioavailable and potentially toxic compounds, represent a long-term environmental challenge. While its own metabolic inertness might seem reassuring, it is the fate of its progeny—the lower-brominated photoproducts—that dictates its ultimate environmental and toxicological footprint.
Future research should focus on several key areas:
-
Chronic Toxicity Studies: Long-term, low-dose exposure studies on TeDB-DiPhOBz and its primary degradation products are needed to fully assess its potential for endocrine disruption and neurotoxicity.
-
Human Exposure Monitoring: Biomonitoring studies are required to determine the extent of human exposure to TeDB-DiPhOBz and its specific metabolites.
-
Quantitative Environmental Fate Modeling: Developing models to predict the formation and transport of its degradation products in different environmental compartments.
A deeper understanding of these areas is essential for conducting robust risk assessments and informing future regulatory decisions regarding this and other novel flame retardants.
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